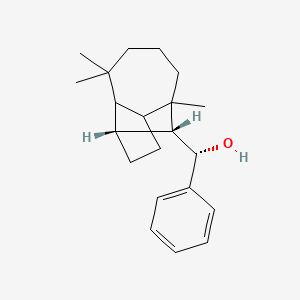

Beta-Phenyllongifolol

Description

Context of Sesquiterpenoid Scaffolds in Biological Systems

Sesquiterpenoids are a large and diverse class of natural products built from three isoprene (B109036) units, resulting in a 15-carbon skeleton. nih.govchemrxiv.org These compounds are found extensively in the plant kingdom and exhibit a remarkable variety of cyclic and acyclic structures. nih.govhebmu.edu.cn The structural complexity and chemical diversity of sesquiterpenoid scaffolds have made them a fertile ground for drug discovery, as they are "biologically prevalidated" platforms for interacting with biological macromolecules. hebmu.edu.cn

Many sesquiterpenoids and their derivatives have been investigated for a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.govnih.gov For instance, the sesquiterpene lactones are well-known for their antiproliferative effects. nih.gov Other sesquiterpenes, such as beta-caryophyllene, are explored for their anti-inflammatory and anticancer potential. nih.govrsc.org The natural abundance of certain sesquiterpenes, like longifolene (B8805489) from pine resin, makes them attractive starting materials for the synthesis of novel bioactive compounds. mdpi.comnih.gov The development of beta-phenyllongifolol from the longifolol scaffold is a prime example of how these natural structures can be rationally modified to create highly specific biological probes and potential therapeutic agents. nih.govhelsinki.fi

Table 1: Examples of Sesquiterpenoid Scaffolds and Their Biological Activities

| Sesquiterpenoid Scaffold/Compound | Notable Biological Activity | Source Reference |

|---|---|---|

| Longifolene | Starting material for bioactive derivatives, cytotoxic potential | mdpi.comnih.gov |

| Beta-caryophyllene | Anti-inflammatory, anticancer | nih.govrsc.org |

| Sesquiterpene Lactones (general) | Antiproliferative, anticancer | nih.govnih.gov |

| Zerumbone | Anti-inflammatory, anticancer | nih.gov |

Significance of UDP-Glucuronosyltransferases (UGTs) in Endogenous and Exogenous Compound Metabolism

The UDP-glucuronosyltransferases (UGTs) are a critical family of Phase II metabolic enzymes primarily located in the endoplasmic reticulum of cells, with the highest concentration in the liver. nih.govfrontiersin.org They play a central role in the metabolism and detoxification of a vast array of lipophilic (fat-soluble) compounds, including therapeutic drugs, environmental toxins, and endogenous substances like bilirubin (B190676) and steroid hormones. nih.govresearchgate.net The process catalyzed by UGTs is called glucuronidation, which involves the covalent attachment of a glucuronic acid molecule to a substrate. nih.gov This transformation significantly increases the water solubility of the compound, facilitating its excretion from the body, typically via urine or bile. nih.govresearchgate.net

The human UGT superfamily consists of multiple isoforms, such as those in the UGT1A and UGT2B families, which exhibit distinct but often overlapping substrate specificities. nih.govnih.gov For example, UGT1A1 is crucial for bilirubin metabolism, while UGT1A9 and UGT2B7 are responsible for clearing numerous drugs. evotec.comnih.gov Because UGTs metabolize many clinically used drugs, the inhibition of these enzymes can lead to significant drug-drug interactions. evotec.comnih.gov If a UGT enzyme is inhibited, the clearance of a co-administered drug that is a substrate for that enzyme can be reduced, leading to its accumulation and potential toxicity. Therefore, developing selective inhibitors for specific UGT isoforms, such as this compound for UGT2B7, is invaluable for studying the function of individual enzymes and predicting potential adverse drug reactions. nih.govnih.gov

Table 2: Key Human UGT Isoforms and Their Metabolic Significance

| UGT Isoform | Primary Function/Key Substrates | Significance in Metabolism | Source Reference |

|---|---|---|---|

| UGT1A1 | Bilirubin, various drugs | Crucial for preventing hyperbilirubinemia (e.g., Gilbert's syndrome). Metabolizes anticancer drugs. | evotec.comannualreviews.org |

| UGT1A4 | Steroids, amines, various drugs (e.g., trifluoperazine) | Metabolizes nitrogen-containing compounds. | evotec.comnih.gov |

| UGT1A9 | Propofol, ertugliflozin, non-steroidal anti-inflammatory drugs (NSAIDs) | Major enzyme for the clearance of many drugs. | evotec.comnih.gov |

| UGT2B7 | Opioids (e.g., morphine), NSAIDs, ertugliflozin | Key enzyme in the metabolism of a wide range of common drugs. | nih.govnih.gov |

Historical Development of UGT Inhibitor Research

The quest for UGT inhibitors has evolved alongside our understanding of drug metabolism. Early research identified various compounds that could non-selectively inhibit UGT activity. researchgate.net However, the development of potent and selective inhibitors has been a more recent and challenging goal, driven by the need to understand the specific roles of the numerous UGT isoforms. nih.gov A significant challenge has been the difficulty in obtaining crystal structures of these membrane-bound proteins, which has hampered structure-based drug design. nih.gov

Historically, inhibitor design focused on analogues of the UGT co-substrate (UDP-glucuronic acid) or the substrates (aglycones) themselves. nih.govresearchgate.net While this yielded some inhibitors, they often lacked selectivity across the UGT family. researchgate.net A breakthrough came from a rational design approach that turned high-affinity substrates into true inhibitors. helsinki.fi By identifying a substrate with high affinity and selectivity for a particular UGT isoform and then modifying its structure to prevent the glucuronidation reaction from occurring, potent and selective inhibitors could be created. helsinki.fi This strategy was successfully employed in the development of this compound. nih.govhelsinki.fi The sesquiterpenol (+)-longifolol was first identified as a high-affinity and selective substrate for UGT2B7. helsinki.fi Subsequent synthetic modification, specifically the introduction of a bulky phenyl group, sterically hindered the glucuronidation process, converting the substrate into a powerful and selective competitive inhibitor. nih.gov This research demonstrated that this compound has an inhibitory dissociation constant (Ki) of 0.91 nM for UGT2B7 and is highly selective for this isoform over 14 other UGTs tested. nih.gov

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C21H30O |

|---|---|

Molecular Weight |

298.5 g/mol |

IUPAC Name |

(S)-phenyl-[(8R,9R)-3,3,7-trimethyl-8-tricyclo[5.4.0.02,9]undecanyl]methanol |

InChI |

InChI=1S/C21H30O/c1-20(2)12-7-13-21(3)16-11-10-15(17(16)20)18(21)19(22)14-8-5-4-6-9-14/h4-6,8-9,15-19,22H,7,10-13H2,1-3H3/t15-,16?,17?,18+,19-,21?/m1/s1 |

InChI Key |

FGZVLGOUUPQOAB-JOWTXAJYSA-N |

Isomeric SMILES |

CC1(CCCC2([C@@H]([C@H]3C1C2CC3)[C@@H](C4=CC=CC=C4)O)C)C |

Canonical SMILES |

CC1(CCCC2(C3C1C(C2C(C4=CC=CC=C4)O)CC3)C)C |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Beta Phenyllongifolol

Origin and Derivation of Beta-Phenyllongifolol Scaffolds

The structural foundation of this compound is rooted in a class of complex tricyclic sesquiterpenoids found in nature. The journey to its synthesis began with the identification and study of these natural scaffolds.

Identification of Tricyclic Sesquiterpenol Lead Structures (Longifolol and Isolongifolol)

The primary lead structures for the development of this compound are the epimeric tricyclic sesquiterpenoid alcohols, (+)-Longifolol and its isomer, Isolongifolol. helsinki.fihelsinki.fi These compounds possess a distinctive and rigid tricyclo[5.4.0.02,9]undecane framework. nih.gov Initially identified from natural sources, they have attracted considerable attention from synthetic chemists due to their complex architecture. nih.gov

In the context of drug discovery and design, Longifolol and Isolongifolol were identified as high-affinity substrates and selective inhibitors for the human UDP-glucuronosyltransferase (UGT) 2B7 enzyme. helsinki.fihelsinki.fi UGTs are crucial phase II metabolic enzymes that facilitate the excretion of various compounds from the body. helsinki.fi The unique interaction of the longifolol scaffold with UGT2B7 established these natural products as ideal lead structures for the rational design of more potent and highly selective inhibitors, paving the way for the synthesis of molecules like this compound. helsinki.finih.gov

Methodologies for Natural Product Isolation of Precursors

The precursor scaffolds for this compound are derived from the sesquiterpene (+)-longifolene. wikipedia.org Longifolene (B8805489) is a major constituent of the essential oil obtained from certain pine species, particularly from the high-boiling fraction of turpentine (B1165885) from Pinus longifolia (also known as Pinus roxburghii), where its content can be as high as 20%. wikipedia.orgdntb.gov.ua

The general methodology for isolating longifolene involves the fractional distillation of pine resin or turpentine oil. Subsequent chemical transformations, such as hydroboration-oxidation, can then be employed to convert the isolated longifolene into its alcohol derivatives, Longifolol and Isolongifolol. dntb.gov.ua Isolongifolol itself is also found naturally in various plants, including Warburgia ugandensis and is a component in the essential oils of plants like Polygonum minus. The isolation from these plant materials typically involves extraction techniques followed by chromatographic separation to yield the pure precursor compounds.

Chemical Synthesis of this compound and its Analogues

The unique biological activity of the lead compounds prompted extensive synthetic efforts to create analogues with enhanced properties. This compound emerged from this research as a particularly potent derivative.

Synthetic Modification Approaches from Lead Compounds

This compound is not a naturally occurring compound but is synthesized through the strategic chemical modification of its natural precursors, Longifolol and Isolongifolol. helsinki.fihelsinki.fi Research efforts focused on creating a library of derivatives to explore the structure-activity relationship (SAR) for UGT2B7 inhibition. In one extensive study, a set of 24 homochiral and epimeric derivatives of (+)-longifolol was synthesized. nih.gov

The synthesis of this compound, specifically the phenyl-substituted secondary alcohol derivative (referred to in literature as compound 16b), was a key achievement of these efforts. nih.gov The synthetic approach involves modifying the alcohol group of the parent sesquiterpenol. This modification is designed to increase steric hindrance around the reactive site, a strategy proven effective in converting high-affinity substrates into true, potent inhibitors. helsinki.finih.gov The introduction of a phenyl group was found to be particularly effective, leading to a derivative with exceptionally high affinity for the target enzyme. nih.gov

Stereoselective Synthesis Strategies

The synthesis of this compound and its analogues is intrinsically linked to stereochemistry. The lead compounds, Longifolol and Isolongifolol, are chiral molecules with multiple stereocenters, and their biological activity is highly dependent on their three-dimensional structure. helsinki.fi Therefore, synthetic strategies must be stereoselective to produce the desired isomer.

The development of these inhibitors was guided by a rational approach that considered both stereochemical and steric features. helsinki.fihelsinki.fi Studies investigating the enzymatic glucuronidation of a series of enantiomerically pure alcohols revealed that UGT enzymes exhibit high stereoselectivity. helsinki.fi This understanding was crucial in designing the synthesis of this compound. The synthesis starts from the homochiral natural product, such as (+)-longifolol, ensuring that the core tricyclic scaffold retains its specific absolute configuration. nih.gov Subsequent modifications are carried out with careful control of reagents and conditions to achieve the desired stereochemistry at the newly formed chiral center, as seen in the secondary alcohol of this compound. nih.govresearchgate.net The precise absolute configuration of the final derivatives is often confirmed using advanced analytical techniques like 2D NMR spectroscopy and X-ray crystallography. nih.gov

Design and Preparation of Structural Derivatives for Research

The primary motivation for synthesizing this compound and a host of related analogues was for research purposes, specifically to develop potent and selective inhibitors of the UGT2B7 enzyme for use as scientific tools. helsinki.finih.gov A wide array of derivatives has been prepared from the longifolene and longifolol scaffolds to probe the requirements for high-affinity binding and inhibition.

These synthetic efforts have yielded diverse classes of compounds. For instance, researchers have synthesized series of compounds that include not only modified alcohols but also other functional groups to understand their influence on biological activity. rsc.orgnih.gov The research has demonstrated that even small structural modifications to the parent scaffold can lead to significant changes in inhibitory potency and selectivity. This compound stands out as the most successful derivative from these studies, exhibiting an inhibitory dissociation constant (Ki) of 0.91 nM and high selectivity for UGT2B7 over other UGT isoforms. nih.gov This high potency is attributed to the steric bulk of the phenyl group, which prevents the compound from being metabolized by the enzyme while maintaining strong binding. nih.gov

Mechanistic Organic Chemistry of Synthetic Pathways

The synthesis of this compound is not a de novo total synthesis but rather a semi-synthetic modification of a readily available, naturally occurring chiral precursor. This approach leverages the complex, pre-existing stereochemistry of the starting material to build the target molecule efficiently. The primary starting material for its synthesis is the tricyclic sesquiterpenoid alcohol, (+)-longifolol, which is isolated from pine resin. The synthetic strategy was developed as part of a rational design program to create potent and selective inhibitors of specific human enzymes. helsinki.fihelsinki.firesearchgate.net

Elucidation of Reaction Mechanisms

The synthetic pathway from (+)-longifolol to this compound proceeds through two distinct and mechanistically well-understood stages: oxidation of the initial tertiary alcohol to a ketone, and the subsequent nucleophilic addition of a phenyl group.

Step 1: Oxidation of (+)-Longifolol

The first step is the oxidation of the tertiary hydroxyl group of (+)-longifolol to the corresponding ketone, known as longifolone. Due to the sterically hindered nature of the tertiary alcohol, a potent oxidizing agent is required. A plausible method, analogous to the synthesis of similar derivatives, involves the use of a hypervalent iodine reagent such as 2-iodoxybenzoic acid (IBX) in a solvent like dimethyl sulfoxide (B87167) (DMSO). helsinki.fi

The mechanism for this oxidation is believed to proceed via a ligand exchange pathway. The oxygen of the tertiary alcohol attacks the iodine(V) center of IBX, displacing a hydroxyl group. This is followed by a proton transfer. The intermediate then undergoes a concerted rearrangement, often described as a reductive elimination, where the C-H bond on the carbon bearing the hydroxyl group is broken, a C=O double bond is formed, and the iodine is reduced from I(V) to I(I), releasing the ketone product, longifolone.

Step 2: Nucleophilic Addition of a Phenyl Group

The second and final step is the formation of the new carbon-carbon bond and the creation of the new stereocenter. This is accomplished via the nucleophilic addition of a phenyl organometallic reagent, such as phenyllithium (B1222949) (PhLi) or a phenyl Grignard reagent (PhMgBr), to the carbonyl group of the intermediate, longifolone.

The mechanism is a classic nucleophilic attack on a carbonyl. The highly polarized carbon-metal bond of the organometallic reagent provides a potent phenyl carbanion nucleophile. This nucleophile attacks the electrophilic carbonyl carbon of longifolone. The attack breaks the π-bond of the carbonyl, pushing the electron pair onto the oxygen atom and forming a tetracoordinate lithium or magnesium alkoxide intermediate. A subsequent aqueous or acidic workup protonates the alkoxide to yield the final tertiary alcohol, this compound. The absolute configuration of the newly formed stereocenter was definitively confirmed through X-ray crystallography and 2D NMR spectroscopy. researchgate.net

| Reaction Step | Starting Material | Reagents | Intermediate/Product | Mechanism Type |

| 1. Oxidation | (+)-Longifolol | e.g., IBX, DMSO | Longifolone | Ligand Exchange / Reductive Elimination |

| 2. Phenylation | Longifolone | e.g., PhLi or PhMgBr, then H₃O⁺ | This compound | Nucleophilic Addition |

Enzymatic Interaction Mechanisms and Biological Activity of Beta Phenyllongifolol

Inhibition Profile Against UDP-Glucuronosyltransferase Isoforms

The inhibitory activity of beta-phenyllongifolol is not uniform across all UGT enzymes; instead, it demonstrates a marked preference for certain isoforms, highlighting its potential as a selective modulator of drug metabolism.

Potent and Selective Inhibition of Human UGT2B7

Research has firmly established this compound as a potent and highly selective inhibitor of the human UGT2B7 isoform. nih.govhelsinki.fi Studies utilizing a panel of 14 other UGT isoforms revealed that this compound's inhibitory action is predominantly directed towards UGT2B7. nih.gov The affinity of this compound for UGT2B7 is exceptionally high, with a reported inhibitory dissociation constant (Ki) of 0.91 nM. nih.govhelsinki.fihelsinki.firesearchgate.net This makes it one of the most potent inhibitors discovered for this particular enzyme. helsinki.fi The high selectivity is significant, as UGT2B7 is a key enzyme in the metabolism of many drugs. helsinki.fi

Extended Inhibition of UGT2B4 and Other Isoforms

While initially lauded for its high selectivity towards UGT2B7, subsequent investigations have revealed that this compound also exhibits potent inhibitory activity against the UGT2B4 isoform. researchgate.netresearchgate.netresearchgate.net In the presence of 2% bovine serum albumin (BSA), it was found to be a nearly equipotent inhibitor of both UGT2B4 and UGT2B7. researchgate.netresearchgate.netresearchgate.net This finding has led to the re-evaluation of its selectivity, suggesting that it should be considered a potent inhibitor of both UGT2B7 and UGT2B4. researchgate.net Beyond these two isoforms, studies screening against a wider array of UGTs, including members of the UGT1A and UGT2B subfamilies, have generally shown negligible inhibition, reinforcing its targeted action. nih.govnih.gov

Characterization of Competitive and Reversible Inhibition Modalities

The mechanism by which this compound inhibits UGT2B7 has been characterized as both competitive and rapidly reversible. nih.gov Competitive inhibition implies that this compound binds to the same active site on the enzyme as the substrate, thereby preventing the substrate from binding and undergoing glucuronidation. nih.govnih.gov The reversibility of the inhibition indicates that the inhibitor does not form a permanent, covalent bond with the enzyme and can dissociate, allowing the enzyme to regain its activity once the inhibitor is removed. nih.gov

Stereochemical and Steric Determinants of Enzymatic Interaction

The potent and selective inhibition of UGT isoforms by this compound is not arbitrary but is instead governed by precise three-dimensional structural features of the molecule. Both the specific arrangement of atoms in space (stereochemistry) and the physical bulk of chemical groups (steric hindrance) play critical roles.

Influence of Substrate Stereochemistry on UGT-Catalyzed Reactions

The development of this compound as a potent inhibitor was informed by initial studies on the stereoselectivity of UGT enzymes. helsinki.fi Research on a series of enantiomerically pure alcohols demonstrated that UGT enzymes, including UGT2B7, exhibit high stereoselectivity, preferentially glucuronidating one enantiomer over the other. helsinki.fihelsinki.fi Specifically, for many alcohol substrates, the (R)-enantiomers are favored for glucuronidation. helsinki.fi While the spatial arrangement of the hydroxyl group significantly impacts the rate of the reaction, it does not substantially affect the binding affinity of the enantiomeric substrates to the enzyme. helsinki.fi This understanding allowed for a rational design approach, where high-affinity substrates were modified to become inhibitors by altering their stereochemical features. helsinki.fi The absolute configuration at the C1' stereogenic center of this compound has been determined, underscoring the importance of its specific three-dimensional structure for its inhibitory activity. nih.gov

Role of Steric Demand in Enzyme Affinity and Inhibition

A key feature in the design of this compound was the introduction of a bulky phenyl group. nih.gov This group creates significant steric demand, or steric hindrance, in the vicinity of the hydroxyl group. nih.govhelsinki.fi This steric bulk is presumed to be the primary reason why this compound itself is not a substrate for glucuronidation by UGT2B7 or other hepatic UGTs. nih.gov While the molecule can bind with high affinity to the active site, the bulky phenyl group likely prevents the proper orientation required for the glucuronic acid moiety to be transferred from the UDP-glucuronic acid co-substrate. nih.govopen.edu This principle of using steric hindrance to convert a high-affinity substrate into a potent inhibitor was a cornerstone of its rational design. helsinki.fihelsinki.fi The high affinity is maintained, but the enzymatic reaction is blocked, resulting in effective inhibition.

| Parameter | Value | Enzyme Isoform | Reference |

| Inhibitory Dissociation Constant (Ki) | 0.91 nM | UGT2B7 | nih.govhelsinki.fihelsinki.firesearchgate.net |

Applications in Enzymatic Reaction Phenotyping

Enzymatic reaction phenotyping is crucial for understanding the metabolic pathways of various compounds, particularly drugs. It involves identifying the specific enzymes responsible for the metabolism of a substance. UDP-glucuronosyltransferases (UGTs) are a major family of phase II metabolizing enzymes that conjugate lipophilic compounds with glucuronic acid, making them more water-soluble and easier to excrete. nih.govwikipathways.org The overlapping substrate specificities of many UGT isoforms complicate the identification of the specific enzyme involved in a particular reaction. nih.gov Selective inhibitors are therefore valuable tools, or research probes, to dissect the contribution of individual UGTs. nih.gov

This compound, a synthetic derivative of the natural sesquiterpenoid (+)-longifolol, has been identified as a potent and highly selective inhibitor of the human UGT2B7 isoform. nih.govhelsinki.fi In initial studies using a panel of 14 other UGT isoforms, this compound demonstrated remarkable selectivity for UGT2B7. nih.gov This high selectivity makes it a valuable research probe for investigating the role of UGT2B7 in metabolic pathways. nih.govresearchgate.net By using this compound in in vitro assays with human liver microsomes, researchers can inhibit the activity of UGT2B7 and observe the resulting effect on the glucuronidation of a test compound. nih.govnih.gov This allows for the determination of whether UGT2B7 is a key enzyme in that compound's metabolism. nih.gov

However, subsequent research has indicated that the selectivity of this compound may be influenced by assay conditions. One study discovered that in the presence of 2% bovine serum albumin (BSA), this compound is a nearly equipotent inhibitor of UGT2B4, suggesting its selectivity for UGT2B7 is not absolute under all conditions. researchgate.net This finding highlights the importance of carefully considering experimental parameters when using it as a research probe.

Glucuronidation is a critical detoxification pathway for a vast number of drugs and endogenous substances. nih.gov UGT enzymes, located primarily in the endoplasmic reticulum of liver cells and other tissues, catalyze the transfer of glucuronic acid from the cofactor UDP-glucuronic acid (UDPGA) to a substrate. wikipathways.orgresearchgate.net UGT2B7 is recognized as a key enzyme responsible for the glucuronidation of approximately 40% of drugs that undergo this metabolic transformation. helsinki.fi

The development of this compound as a potent and selective inhibitor provides a powerful tool for elucidating the specific contribution of UGT2B7 to these pathways. helsinki.firesearchgate.net By selectively blocking the activity of UGT2B7, researchers can clarify its role in the metabolism of various xenobiotics. researchgate.net For instance, if the glucuronidation of a drug is significantly reduced in the presence of this compound, it strongly indicates that UGT2B7 is a major pathway for its elimination. nih.gov This knowledge is fundamental in predicting potential drug-drug interactions where co-administered drugs might also be substrates or inhibitors of UGT2B7. fda.goveuropa.eu Furthermore, this compound's utility is enhanced by the fact that it is not metabolized by UGT2B7 or other hepatic UGTs, which is attributed to the steric hindrance from its phenyl group. nih.gov This ensures that its inhibitory effect is not complicated by its own metabolism.

Enzyme Kinetics Studies of UGT Inhibition by this compound

Understanding the kinetics of enzyme inhibition is essential for characterizing the interaction between an inhibitor and its target enzyme. For this compound, studies have focused on determining key kinetic parameters like the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) to quantify its potency and mechanism of action against UGT isoforms.

The inhibition constant (Ki) is a measure of the inhibitor's binding affinity to the enzyme. A lower Ki value signifies a higher affinity and greater potency. For this compound, kinetic studies have demonstrated a very high affinity for the UGT2B7 enzyme. nih.gov The mode of inhibition was found to be rapidly reversible and competitive. nih.gov Competitive inhibition implies that this compound binds to the same active site on the UGT2B7 enzyme as the substrate, directly competing with it. The determined Ki value for the inhibition of UGT2B7 was exceptionally low, indicating potent inhibition. nih.govhelsinki.fi

| Inhibitor | Enzyme | Ki Value | Inhibition Type | Source |

| This compound | UGT2B7 | 0.91 nM | Competitive | nih.govhelsinki.fi |

This table displays the reported inhibition constant (Ki) for this compound against the UGT2B7 enzyme.

The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor and indicates the concentration of the inhibitor required to reduce the activity of a biological process or enzyme by 50%. wikipedia.orgnih.gov IC50 values are dependent on the specific experimental conditions, including the concentrations of the enzyme and substrate. wikipedia.org

For this compound, while it was initially heralded as highly selective for UGT2B7, further studies assessing its IC50 values against other UGT isoforms revealed important nuances. nih.govresearchgate.net One significant influencing factor discovered was the presence of bovine serum albumin (BSA) in the in vitro assay. researchgate.net In assays containing 2% BSA, it was found that this compound and its epimer, 16α-phenyllongifolol, were nearly equipotent inhibitors of both UGT2B7 and UGT2B4. researchgate.net This suggests that protein binding can affect the apparent potency and selectivity of the inhibitor. This finding is critical for the accurate interpretation of in vitro phenotyping studies and underscores that factors within the assay environment can influence IC50 values. researchgate.net

| Compound | Target Enzyme | Condition | Observation | Source |

| This compound | UGT2B4 | In 2% BSA | Nearly equipotent inhibitor (compared to UGT2B7) | researchgate.net |

| 16α-Phenyllongifolol | UGT2B4 | In 2% BSA | Nearly equipotent inhibitor (compared to UGT2B7) | researchgate.net |

This table summarizes the findings on the inhibitory activity of this compound and its epimer against UGT2B4 under specific assay conditions.

Structure Activity Relationship Sar Studies of Beta Phenyllongifolol and Its Analogues

Elucidation of Key Structural Features for UGT Inhibitory Activity

The journey to identifying Beta-Phenyllongifolol as a potent UGT inhibitor began with the natural tricyclic sesquiterpenoid, (+)-longifolol, which served as the lead structure. nih.gov A series of synthetic derivatives were created to probe the structure-activity relationships. The research demonstrated that while the parent alcohol, longifolol, had some affinity for UGT enzymes, specific modifications dramatically enhanced inhibitory potency.

The most critical feature identified was the introduction of a phenyl-substituted secondary alcohol group. nih.gov this compound, a phenyl-substituted derivative, emerged as an exceptionally potent inhibitor of UGT2B7 with an inhibitory dissociation constant (Ki) of 0.91 nM. nih.govresearchgate.netresearchgate.net The mode of inhibition was determined to be competitive and rapidly reversible. nih.govresearchgate.net

A crucial aspect of its design is the high steric demand exerted by the bulky phenyl group. nih.govresearchgate.net This steric hindrance is presumed to prevent the molecule itself from being a substrate for glucuronidation, not only by UGT2B7 but also by other hepatic UGTs. nih.govresearchgate.net This feature allows it to act as a stable inhibitor without being metabolically cleared by the enzyme it targets. Initial inhibition assays involving 14 other UGT isoforms suggested that this compound was highly selective for UGT2B7. nih.govresearchgate.netresearchgate.net However, subsequent investigations revealed that it is also a near-equipotent inhibitor of UGT2B4, classifying it more accurately as a potent dual inhibitor of UGT2B7 and UGT2B4. researchgate.net

The table below summarizes the inhibitory potency of this compound against UGT2B7, highlighting the dramatic effect of the phenyl substitution compared to the parent compound.

| Compound Name | Modification from (+)-Longifolol | Target Enzyme | Inhibitory Potency (Ki) |

| This compound | Phenyl-substituted secondary alcohol | UGT2B7 | 0.91 nM |

| (+)-Longifolol | Parent compound (no substitution) | UGT2B7 | Not specified as a potent inhibitor |

Quantitative Structure-Activity Relationship (QSAR) Modeling

To further understand the relationship between the three-dimensional structure of these compounds and their inhibitory activity, researchers have employed computational techniques like Quantitative Structure-Activity Relationship (QSAR) modeling.

QSAR and 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA), are powerful computational tools used to develop predictive models for the biological activity of chemical compounds. In the context of UGT inhibitor research, these models help to visualize and quantify the impact of different structural features on inhibitory potency.

For instance, research on a set of 76 derivatives of the epimeric tricyclic sesquiterpenols, longifolol and isolongifolol, utilized 3D-QSAR analysis to derive detailed structure-activity relationships for UGT2B7 inhibition. researchgate.net A similar approach, CoMFA, has been successfully applied to model the UGT1A9-mediated glucuronidation of natural flavonols. researchgate.net In that study, CoMFA models were constructed that showed good internal and external consistency, demonstrating their predictive power. researchgate.net These applications showcase the utility of CoMFA and related techniques in rationally designing novel UGT inhibitors by predicting the activity of unsynthesized compounds. researchgate.net

The core principle of CoMFA is to correlate the biological activity of a set of molecules with their 3D steric and electrostatic properties. researchgate.net For the study of UGT1A9 inhibitors, flavonol compounds were divided into a training set to build the model and a test set to validate its predictive ability. researchgate.net The resulting CoMFA models yielded high correlation coefficients (r²) and predictive correlation coefficients (r²_pred), indicating a strong link between the calculated molecular fields and the observed biological activity (Vmax and CLint). researchgate.net

The statistical significance of these models provides confidence in the structural characteristics they highlight. researchgate.net Contour maps generated from the CoMFA modeling clearly delineate regions in 3D space where bulky groups (steric favorability) or specific electrostatic charges (electrostatic favorability) would either increase or decrease the inhibitory activity. researchgate.net This allows for a direct, visual correlation between a molecule's structure and its biological function. For the longifolol series, such analyses helped explain why bulky substituents like phenyl groups drastically improved inhibitory potency against UGT2B7. researchgate.net

The table below presents the statistical results from a CoMFA model developed for UGT1A9-mediated glucuronidation of flavonols, illustrating the predictive power of such models.

| Model Parameter | Vmax Model | CLint Model |

| q² (cross-validated r²) | 0.738 | 0.561 |

| r² (non-cross-validated r²) | 0.976 | 0.938 |

| r²_pred (external validation) | 0.735 | 0.630 |

Rational Design Principles for Selective UGT Modulators

The insights gained from SAR and QSAR studies have enabled the formulation of rational design principles for creating new, potent, and selective UGT inhibitors based on the longifolol scaffold.

The development of this compound is a prime example of rational design based on stereochemical and steric properties. The transition from a substrate to a potent inhibitor was achieved by addressing specific structural features. researchgate.netresearchgate.net The synthesis and screening of 24 homochiral and epimeric longifolol derivatives underscored the critical role of stereochemistry. nih.gov

The key design principles derived from these studies are:

Introduction of Bulky Groups: Incorporating large, sterically demanding substituents, such as phenyl groups, near the nucleophilic hydroxy group prevents the compound's own glucuronidation and enhances its binding affinity to the enzyme's active site. nih.govresearchgate.net

Control of Stereochemistry: The precise spatial arrangement of atoms is crucial. The absolute configuration at the stereogenic center where the phenyl group is attached (C1') was found to be a determinant of high-affinity binding to UGT2B7. nih.gov This emphasizes that not just the presence of a bulky group, but its specific 3D orientation, governs the inhibitory effect.

These principles show that high-potency substrates can be rationally converted into potent inhibitors by carefully tuning their functional, stereochemical, and steric attributes. researchgate.netresearchgate.net

Pharmacophore modeling is another crucial component of rational drug design, used to define the essential 3D arrangement of functional groups required for biological activity. For UGT inhibitors, a pharmacophore model helps to distill the key features from a set of active compounds into a single 3D query.

In research on UGT1A9 inhibitors, a specific pharmacophore model was developed. researchgate.net This model consisted of one designated glucuronidation site (represented as a red sphere) and two aromatic regions (represented as yellow spheres). researchgate.net This pharmacophore served as a template for aligning a series of flavonol compounds, which was a necessary step for building a reliable CoMFA model. researchgate.net By mapping molecules onto a common pharmacophore, researchers can ensure a consistent alignment, leading to more robust and predictive QSAR models. researchgate.net The development of such pharmacophores is a key strategy for the targeted design of new inhibitors, as it provides a clear blueprint of the structural features needed to interact effectively with the enzyme's active site. researchgate.net

Computational and Theoretical Chemistry Investigations

Molecular Docking and Molecular Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are pivotal in understanding how a ligand, such as beta-phenyllongifolol, interacts with a biological target. These techniques predict the preferred orientation of a molecule when bound to a receptor and simulate the dynamic movements of the resulting complex over time.

This compound-1 and this compound-2 have been identified as inhibitors of the UGT2B7 enzyme, an important protein in human metabolism. researchgate.net While specific docking studies for this compound are not detailed in the available literature, the methodology is well-established for predicting how inhibitors bind to UGT enzymes. nih.govuit.no

Molecular docking would be used to place the this compound molecule into the active site of a UGT2B7 homology model. nih.govuit.no The process involves sampling numerous possible conformations and orientations of the ligand within the binding pocket to identify the most energetically favorable pose. These predictions are crucial for understanding the basis of its inhibitory activity. For instance, docking studies on other inhibitors with UGT enzymes have revealed the importance of hydrophobic interactions and the formation of hydrogen bonds with specific residues in the active site for potent inhibition. researchgate.netnih.gov In the case of UGT1A3, residues such as Ser39, His40, and Ser310 have been identified as key points of interaction for inhibitors. nih.gov Similarly, docking a compound like this compound into the UGT2B7 active site would aim to identify analogous key amino acid residues responsible for its binding and inhibitory effect.

The table below summarizes typical interactions identified in docking studies between inhibitors and UGT enzymes, which would be the focus of an investigation involving this compound.

| Interaction Type | Description | Potential Residues in UGT Active Sites |

|---|---|---|

| Hydrogen Bonding | Crucial for specificity and anchoring the ligand in the correct orientation. | Serine (Ser), Histidine (His), Aspartate (Asp), Asparagine (Asn) nih.govrsc.org |

| Hydrophobic Interactions | Often the main driving force for binding, involving nonpolar parts of the ligand and enzyme. | Leucine (Leu), Valine (Val), Phenylalanine (Phe), Tryptophan (Trp) researchgate.netnih.gov |

| Charge Interactions | Electrostatic interactions between charged groups on the ligand and enzyme. | Arginine (Arg), Glutamate (Glu), Aspartate (Asp) researchgate.netnih.gov |

Following molecular docking, molecular dynamics (MD) simulations are employed to study the stability and dynamic behavior of the predicted enzyme-inhibitor complex. frontiersin.org An MD simulation of the this compound-UGT2B7 complex would involve simulating the motions of all atoms in the system over a period of time, providing insights into the flexibility of the enzyme and the stability of the ligand's binding mode. uit.no

These simulations can reveal how the enzyme's structure adapts upon inhibitor binding and confirm the persistence of key interactions, such as hydrogen bonds, identified during docking. mdpi.com For example, MD simulations have been used to study the adsorption and conformational changes of enzymes on various surfaces, showing that the binding process can perturb the enzyme's structure and activity. frontiersin.org In the context of this compound, MD simulations would help validate the docking pose and provide a more detailed understanding of the dynamic nature of the inhibition mechanism at an atomic level.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. wikipedia.org It allows for the calculation of various molecular properties based on the electron density, providing fundamental insights into a compound's reactivity.

While specific DFT studies on this compound are not prominently featured in the literature, this theoretical approach is widely used to analyze related compounds. nih.govrsc.org DFT calculations can determine the distribution of electron density, molecular orbital energies (such as the HOMO and LUMO), and the electrostatic potential of a molecule. rsc.orgaps.org

This information is critical for understanding a molecule's reactivity profile. For instance, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key indicators of a molecule's ability to donate or accept electrons, respectively. For longifolene (B8805489) derivatives, frontier molecular orbital analysis has been used to identify potential pharmacophores, such as diacylhydrazine and phenol (B47542) groups, that are crucial for their biological activity. nih.gov A similar DFT analysis of this compound would elucidate the reactive sites on the molecule, helping to explain its interaction with the UGT2B7 enzyme and guiding the rational design of more potent analogs.

The table below outlines key parameters obtained from DFT calculations and their significance in chemical analysis.

| DFT Parameter | Significance | Application in Molecular Analysis |

|---|---|---|

| HOMO/LUMO Energies | Indicate the electron-donating and electron-accepting capabilities of a molecule. | Predicting chemical reactivity and the sites of electrophilic/nucleophilic attack. aps.org |

| Electron Density Distribution | Shows the distribution of electrons throughout the molecule. | Identifying electron-rich and electron-deficient regions, which are key to intermolecular interactions. wikipedia.org |

| Molecular Electrostatic Potential (MEP) | Maps the electrostatic potential onto the molecule's surface. | Visualizing regions for electrostatic interactions, including hydrogen bonding. rsc.org |

In Silico Approaches to Molecular Design and Optimization (excluding ADMET prediction specifics)

In silico methods are integral to modern medicinal chemistry for designing and optimizing lead compounds. schrodinger.com These computational approaches use models to predict the properties of novel molecules before they are synthesized, saving significant time and resources. tandfonline.comsrce.hr

Computational models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are powerful tools for predicting the biological activity of compounds based on their molecular structures. researchgate.net These models establish a mathematical relationship between a set of molecular descriptors (physicochemical properties or structural features) and the observed activity.

For sesquiterpenes, QSAR studies have successfully predicted sedative activity by identifying key molecular descriptors like molar refractivity and the number of hydrogen bond acceptors. researchgate.net Similarly, 3D-QSAR models have been developed for other longifolene derivatives to correlate their structural features with antifungal activity. nih.gov By building a QSAR model for a series of this compound analogs, researchers could predict the inhibitory potency of new, unsynthesized derivatives against UGT2B7. This approach accelerates the optimization process by prioritizing the synthesis of compounds with the highest predicted activity, facilitating the design of more effective and selective inhibitors. nih.govresearchgate.net

The table below lists examples of molecular descriptors commonly used in QSAR models for property prediction.

| Descriptor Category | Example Descriptors | Predicted Property |

|---|---|---|

| Physicochemical | Molar Refractivity, LogP | Biological activity, membrane permeability researchgate.net |

| Topological | Molecular Connectivity Indices | Various biological activities |

| Electronic | Dipole Moment, HOMO/LUMO energies | Reactivity, binding affinity aps.org |

| Steric/3D | Molecular Volume, Surface Area | Enzyme inhibition, receptor binding nih.govresearchgate.net |

Advanced Research Methodologies and Techniques

Spectroscopic Characterization Techniques for Structural Elucidation (General Principles)

The definitive identification and structural elucidation of a chemical compound like Beta-Phenyllongifolol are accomplished through a combination of spectroscopic methods. Each technique provides unique and complementary pieces of information that, when integrated, reveal the complete molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is one of the most powerful tools for determining the structure of organic molecules. mdpi.comthermofisher.com It provides detailed information about the carbon-hydrogen framework.

¹H NMR : This technique identifies the number of different types of protons in a molecule, their electronic environment, and their proximity to other protons. Chemical shifts indicate the type of proton, while spin-spin splitting patterns reveal adjacent protons, helping to piece together molecular fragments. mdpi.com

¹³C NMR : This provides information on the number and types of carbon atoms, distinguishing between sp³-, sp²-, and sp-hybridized carbons.

2D NMR Techniques : Methods like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) establish correlations between protons that are coupled to each other or to specific carbons, respectively. mdpi.com The NOESY (Nuclear Overhauser Effect Spectroscopy) technique is particularly crucial as it identifies protons that are close in space, which helps in determining the stereochemistry of the molecule. nih.gov

Mass Spectrometry (MS) : MS provides the molecular weight of the compound and, through fragmentation patterns, offers clues about its structural components. nih.gov High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy by providing a very precise mass measurement. nih.gov Tandem mass spectrometry (MS/MS) involves fragmenting an initial ion and analyzing the resulting fragments, which is invaluable for identifying structural motifs within the molecule. hpst.cz

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrations (stretching, bending) of specific chemical bonds, such as C-H, C=C, and C-O. mdpi.comnih.gov

The combined data from these techniques allows for the unambiguous assignment of the constitution, configuration, and conformation of this compound.

Table 1: Summary of Spectroscopic Techniques for Structural Elucidation

| Technique | Information Provided | Application to this compound Structure |

|---|---|---|

| ¹H NMR | Number, environment, and connectivity of protons. | Determines the proton framework, including stereochemical relationships. |

| ¹³C NMR | Number and type of carbon atoms. | Identifies all unique carbons in the tricyclic and phenyl portions of the molecule. |

| 2D NMR (COSY, HSQC, NOESY) | Proton-proton and proton-carbon correlations; spatial proximity of nuclei. | Connects the molecular fragments and establishes the final 3D structure. |

| Mass Spectrometry (MS/HRMS) | Molecular weight and elemental composition; fragmentation patterns. | Confirms the molecular formula and provides evidence for structural subunits. |

| Infrared (IR) Spectroscopy | Presence of specific functional groups. | Identifies characteristic bonds, such as those in the aromatic phenyl group and the aliphatic longifolane skeleton. |

In Vitro Assay Development and Optimization for UGT Activity and Inhibition

Understanding the metabolic fate of a compound is crucial in drug development. Uridine 5'-diphospho-glucuronosyltransferases (UGTs) are a major family of phase II metabolizing enzymes that conjugate compounds, making them more water-soluble and easier to excrete. criver.com In vitro assays are developed to determine if a compound like this compound is a substrate or inhibitor of UGT enzymes, which is critical for predicting potential drug-drug interactions. bioivt.comsemanticscholar.org

Recombinant UGT (rUGT) enzyme systems are a cornerstone of modern metabolic studies. nih.gov These systems involve expressing a single, specific human UGT isoform (e.g., UGT1A1, UGT1A9, UGT2B7) in a host cell line, which is then used to prepare microsomes containing only that enzyme. bioivt.comnih.gov

The primary advantage of this approach is its specificity. By testing a compound against a panel of individual rUGT isoforms, researchers can precisely identify which specific enzymes are responsible for its glucuronidation. springernature.com This method avoids the complexities of the native liver environment where multiple enzymes could contribute to metabolism, making it an ideal tool for initial screening and reaction phenotyping. researchgate.net Combining data from both recombinant systems and human liver microsomes often yields the most robust data for predicting drug interactions. criver.com

Human liver microsomes (HLMs) are vesicles formed from the endoplasmic reticulum of human liver cells. nih.gov They contain a rich complement of drug-metabolizing enzymes, including the full range of UGTs, in a relatively natural environment. helsinki.fi HLM assays are considered a more physiologically relevant in vitro model compared to recombinant systems. tandfonline.com

| Limitation | Lacks the influence of other enzymes and transporters. | Cannot easily distinguish the contribution of individual UGT isoforms. |

To ensure the generation of reliable and reproducible data, the conditions for in vitro UGT assays must be carefully optimized. Several key parameters are considered:

Protein and Substrate Concentration : Kinetic parameters are determined by varying the substrate concentration at a fixed, low microsomal protein concentration to ensure initial rates of reaction are measured. semanticscholar.org

Cofactor Availability : A saturating concentration of the cofactor UDPGA is essential to ensure it is not a rate-limiting factor in the reaction. researchgate.net

Incubation Time : The incubation period must be within the linear range for product formation to ensure accurate rate calculations. bioivt.com

Use of Pore-Forming Agents : UGT enzymes are located within the lumen of the endoplasmic reticulum, and their active site can be inaccessible. A pore-forming agent like alamethicin (B1591596) is often added to HLM incubations to disrupt the microsomal membrane, thereby exposing the UGT active sites and revealing the full catalytic activity. semanticscholar.orgresearchgate.net

Inhibitor Concentrations : In inhibition studies, a range of inhibitor concentrations is used to determine the IC₅₀ value (the concentration at which 50% of enzyme activity is inhibited). nih.gov

By systematically optimizing these conditions, researchers can create robust and validated assays to accurately characterize the interaction of compounds like this compound with UGT enzymes. nih.gov

Table 3: Key Parameters for UGT Assay Optimization

| Parameter | Purpose of Optimization | Typical Consideration |

|---|---|---|

| Microsomal Protein Conc. | To ensure linearity of reaction velocity. | Kept low (e.g., 0.025 mg/mL) to minimize non-specific binding. semanticscholar.orgresearchgate.net |

| Substrate Concentration | To determine enzyme kinetics (Km, Vmax). | A wide range is tested to bracket the Michaelis-Menten constant (Km). |

| Incubation Time | To measure the initial rate of the reaction. | Short time points are chosen where product formation is linear with time. |

| Alamethicin Concentration | To overcome enzyme latency in HLMs. | Optimized to achieve maximal enzyme activity without causing denaturation. semanticscholar.org |

| pH and Temperature | To mimic physiological conditions. | Typically pH 7.4 and 37°C. |

Q & A

Basic: What spectroscopic methods are most effective for characterizing Beta-Phenyllongifolol's stereochemistry, and how should experimental parameters be optimized?

Methodological Answer :

Effective characterization requires a combination of Nuclear Magnetic Resonance (NMR) (1D/2D for proton and carbon assignments) and X-ray crystallography (for absolute configuration determination). Optimization involves:

- NMR : Adjusting solvent systems (e.g., deuterated chloroform vs. DMSO) to resolve overlapping peaks, with temperature control to minimize dynamic effects .

- Crystallography : Screening multiple crystallization conditions (solvent polarity, temperature gradients) to obtain high-quality single crystals.

Cross-validation with Circular Dichroism (CD) is recommended to confirm chiral centers. Reference prior studies using similar sesquiterpene frameworks to identify baseline parameters .

Advanced: How can contradictions in reported biological activities of this compound across different in vitro and in vivo models be systematically analyzed?

Methodological Answer :

Address discrepancies using a PICOT framework :

- Population : Define model organisms/cell lines used (e.g., murine vs. human cell lines).

- Intervention : Standardize dosage, administration routes, and exposure times.

- Comparison : Use meta-analysis to compare outcomes (e.g., IC50 values) across studies, controlling for variables like solvent carriers (DMSO vs. ethanol) .

- Outcome : Apply multivariate regression to isolate confounding factors (e.g., metabolic differences in in vivo models).

- Time : Account for temporal variations in metabolite accumulation.

Data normalization and open-access repositories (per PLOS guidelines) enhance reproducibility .

Basic: What in vitro assays are validated for assessing this compound's antimicrobial activity, and what controls are essential?

Methodological Answer :

Validated assays include:

- Broth microdilution (CLSI guidelines) for MIC/MBC determination.

- Agar diffusion with standardized inoculum density (0.5 McFarland).

Critical controls: - Positive controls (e.g., ampicillin for bacteria) to validate assay sensitivity.

- Solvent controls to exclude carrier solvent effects (e.g., DMSO ≤1% v/v).

Replicate experiments (n ≥ 3) and use ANOVA to assess significance of inhibition zones .

Advanced: How can molecular docking simulations be integrated with experimental binding assays to elucidate this compound's mechanism of action?

Methodological Answer :

Adopt a hybrid computational-experimental workflow :

Docking : Use software (AutoDock Vina) to predict binding affinities toward target proteins (e.g., fungal CYP51), prioritizing flexible side-chain residues .

Experimental validation :

- Surface Plasmon Resonance (SPR) to quantify binding kinetics (ka, kd).

- Isothermal Titration Calorimetry (ITC) for thermodynamic profiling (ΔH, ΔS).

Discrepancies between simulation and experimental KD values may indicate allosteric binding sites, requiring molecular dynamics simulations (100 ns trajectories) to assess protein flexibility .

Basic: What are the key considerations for optimizing the synthetic yield of this compound in laboratory-scale reactions?

Methodological Answer :

Key factors include:

- Catalyst selection : Compare Lewis acids (e.g., BF3·Et2O) vs. enzymatic catalysts for stereoselectivity.

- Solvent optimization : Test polar aprotic solvents (e.g., THF) to stabilize intermediates.

- Reaction monitoring : Use TLC/HPLC to track byproduct formation and adjust quenching times.

Document all variables (temperature, stirring rate) in a central composite design to identify optimal conditions via response surface methodology .

Advanced: What strategies resolve spectral interference in quantifying this compound metabolites via LC-MS/MS?

Methodological Answer :

Mitigate interference through:

- Chromatographic separation : Optimize gradient elution (C18 columns, 0.1% formic acid) to resolve co-eluting isomers.

- Mass spectrometry : Use Multiple Reaction Monitoring (MRM) with unique precursor-product ion transitions.

- Matrix effects : Employ post-column infusion to assess ion suppression/enhancement in biological matrices (e.g., plasma). Validate with standard addition curves in spiked samples .

Basic: How should researchers design dose-response studies to evaluate this compound's cytotoxicity?

Methodological Answer :

Adopt OECD Guideline 129 :

- Dose range : 0.1–100 μM, log-spaced concentrations.

- Cell lines : Use ≥2 cell types (e.g., HepG2 for hepatic toxicity, HEK293 for renal).

- Endpoint assays : Combine MTT (mitochondrial activity) and LDH release (membrane integrity).

Include time-course experiments (24–72 hrs) to capture delayed effects. Data analysis requires non-linear regression (GraphPad Prism) to calculate EC50 values .

Advanced: What computational models predict this compound's environmental persistence and bioaccumulation potential?

Methodological Answer :

Use quantitative structure-activity relationship (QSAR) models:

- EPI Suite : Estimate biodegradation half-life (BIOWIN) and bioaccumulation factor (BCF).

- Molecular lipophilicity : Calculate logP values (ChemAxon) to assess membrane permeability.

Validate predictions with microcosm studies (soil/water systems) and HPLC-UV quantification of degradation products. Discrepancies may arise from unmodeled photolytic pathways, requiring UV-Vis stability assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.